4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Overview
Description
4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a nitronaphthalene moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of naphthalene to introduce the nitro group, followed by sulfonation to attach the benzenesulfonamide group. The ethoxy group can be introduced through an etherification reaction. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitution may use reagents like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-ethoxy-N-(5-aminonaphthalen-1-yl)benzenesulfonamide, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing. Its ability to modulate specific biochemical pathways makes it a promising candidate for drug development.
Industry: The compound’s unique properties are exploited in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-nitronaphthalen-1-yl)benzenesulfonamide
- 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
Uniqueness
4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with other molecules. This structural variation can lead to different biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-25-13-9-11-14(12-10-13)26(23,24)19-17-7-3-6-16-15(17)5-4-8-18(16)20(21)22/h3-12,19H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKDKTZTHFNGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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